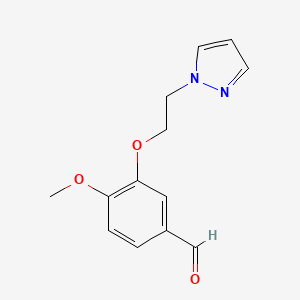
3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醛是一种有机化合物,具有吡唑环、乙氧基连接基和甲氧基取代的苯甲醛基团。
准备方法
合成路线和反应条件
3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醛的合成通常涉及以下步骤:
吡唑环的形成: 可以通过肼与 1,3-二酮或 α,β-不饱和羰基化合物进行环缩合反应来实现。
乙氧基连接基的连接: 然后将吡唑环在碱性条件下与适当的含乙氧基试剂(如溴乙酸乙酯)反应,形成乙氧基取代的吡唑。
甲氧基苯甲醛基团的引入: 最后一步是使乙氧基取代的吡唑在酸性或碱性条件下与 4-甲氧基苯甲醛反应,生成目标化合物。
工业生产方法
这种化合物的工业生产方法可能会涉及对上述合成路线的优化,以确保高收率和高纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醛可以发生各种化学反应,包括:
氧化: 醛基可以使用高锰酸钾或三氧化铬等氧化剂氧化为羧酸。
还原: 醛基可以使用硼氢化钠或氢化锂铝等还原剂还原为醇。
取代: 甲氧基可以通过亲电芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 水性介质中的高锰酸钾 (KMnO4)。
还原: 甲醇中的硼氢化钠 (NaBH4)。
取代: 甲醇中的甲醇钠 (NaOMe) 用于亲电芳香取代。
主要产物
氧化: 3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲酸。
还原: 3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醇。
取代: 取决于所用亲核试剂的不同,会产生各种取代衍生物。
科学研究应用
3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醛在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的基础。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性分子的潜力。
医学: 探索其在药物开发中的潜在用途,特别是在新型治疗剂的设计方面。
工业: 用于开发先进材料,例如有机半导体和发光二极管 (LED)。
作用机制
3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醛的作用机制取决于其具体应用。在药物化学中,它可能与各种分子靶标(如酶或受体)相互作用以发挥作用。吡唑环可以参与氢键和 π-π 堆积相互作用,这会影响其结合亲和力和特异性。
相似化合物的比较
类似化合物
3-(2-(1H-吡唑-1-基)乙氧基)苯胺: 结构相似,但用苯胺基团代替了甲氧基苯甲醛基团。
3-(2-(1H-吡唑-1-基)乙氧基)苯甲酸: 结构相似,但用羧酸基团代替了甲氧基苯甲醛基团。
3-(2-(1H-吡唑-1-基)乙氧基)-4-羟基苯甲醛: 结构相似,但用羟基代替了甲氧基。
独特性
3-(2-(1H-吡唑-1-基)乙氧基)-4-甲氧基苯甲醛的独特之处在于同时具有吡唑环和甲氧基苯甲醛基团,这可以赋予其独特的化学和生物学特性。
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
4-methoxy-3-(2-pyrazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-4-3-11(10-16)9-13(12)18-8-7-15-6-2-5-14-15/h2-6,9-10H,7-8H2,1H3 |
InChI 键 |
MTHBNUPVILBLGD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=O)OCCN2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


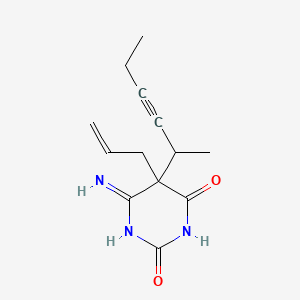
![nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
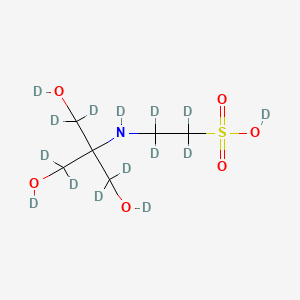
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
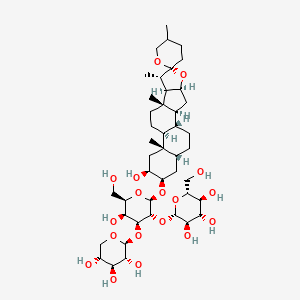
![4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine](/img/structure/B12297174.png)
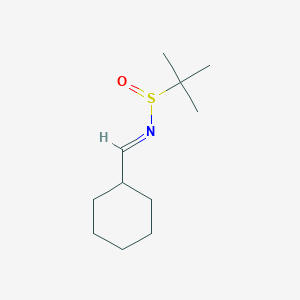
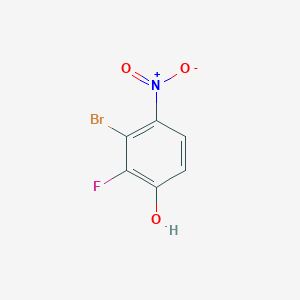

![5-[[4-(5-Bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B12297198.png)
![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)
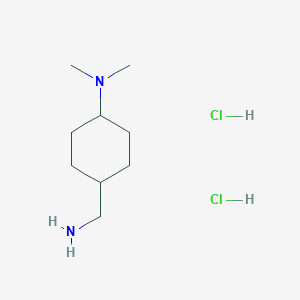
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
